molecular formula C8H12N2O4S B6261545 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide CAS No. 1880928-20-0

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide

Cat. No.: B6261545
CAS No.: 1880928-20-0
M. Wt: 232.3
InChI Key:
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Description

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide is a compound that features a pyrrole ring substituted with a butane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide typically involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines for aza-Michael reactions and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like DMF at moderate temperatures .

Major Products

The major products formed from these reactions include derivatives of the original compound with modifications at the sulfonamide or pyrrole ring positions .

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the enzyme’s function . This inhibition can affect various cellular pathways, leading to its observed biological effects .

Properties

CAS No.

1880928-20-0

Molecular Formula

C8H12N2O4S

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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